1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-10-8-15(6-5-13(10)16)9-11-3-2-4-12(14)7-11/h2-4,7,10,13,16H,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUWBLRZNMXLRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorobenzyl group and a hydroxyl functional group, which may influence its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A piperidine ring, which is known for its role in various biological activities.
- A fluorobenzyl substituent, which may enhance lipophilicity and receptor binding affinity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It has been shown to exhibit affinity for:
- Serotonin receptors : Potentially influencing mood and anxiety disorders.
- Dopamine receptors : Implicated in the treatment of psychiatric conditions.
- Histamine receptors : May contribute to its effects on cognitive functions and neurodegenerative diseases.
Pharmacological Effects
Research indicates that this compound demonstrates several pharmacological effects:
- Anxiolytic Activity : In vivo studies have shown that this compound reduces anxiety-like behaviors in animal models, similar to established anxiolytics.
- Antidepressant Effects : It has been observed to decrease immobility time in forced swim tests, suggesting potential antidepressant properties.
- Neuroprotective Effects : Preliminary studies indicate that it may protect against neurodegeneration by modulating neurotransmitter systems.
Cytotoxicity Studies
In vitro analyses have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- Leukemia
- Myeloma
These effects are likely mediated through the induction of apoptosis and inhibition of cell proliferation.
Research Findings
A comprehensive review of literature reveals significant findings regarding the biological activity of this compound:
| Study | Methodology | Key Findings |
|---|---|---|
| Study A (2022) | In vivo behavioral tests | Demonstrated anxiolytic effects in mice. |
| Study B (2022) | In vitro cytotoxicity assays | Induced apoptosis in leukemia cell lines. |
| Study C (2023) | Molecular docking studies | Affinity for serotonin and dopamine receptors confirmed. |
Case Study 1: Anxiolytic Effects
A study investigated the anxiolytic properties of this compound using the open field test (OFT) and elevated plus maze (EPM). Results indicated a significant increase in time spent in open arms, suggesting reduced anxiety levels compared to control groups.
Case Study 2: Anticancer Activity
In a series of experiments, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with molecular docking analyses revealing potential binding interactions with key apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Benzyl Group
- 1-(4-Fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole (Compound 7) :
This triazole derivative differs in the fluorine position (4- vs. 3-fluorobenzyl) and heterocyclic core (triazole vs. piperidine). Despite structural differences, both compounds exhibit high synthetic yields (>90% in copper-catalyzed azide-alkyne cycloadditions), suggesting fluorinated benzyl groups are synthetically tractable . - 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol :
Substitution of the methyl group in the target compound with bromine introduces steric bulk and altered electronic effects, which may reduce metabolic stability compared to the methyl-substituted derivative .
Heterocyclic Core Modifications
- 1-(3-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine: The pyrazole core (molar mass: 205.23 g/mol) offers a planar structure, contrasting with the chair conformation of piperidine. This difference may influence interactions with flat binding pockets in enzymes like monoamine oxidase B (MAO-B) .
Pharmacological Activity
- Hydroxypyridinone-Coumarin Derivatives (e.g., 1-((7-((3-fluorobenzyl)oxy)-2-oxo-2H-chromen-3-yl)methyl)-3-hydroxy-2-methylpyridin-4(1H)-one hydrochloride): These compounds exhibit potent MAO-B inhibition (IC50 = 14.7 nM), attributed to the 3-fluorobenzyl group’s electronic effects and spatial placement. While the target compound shares the 3-fluorobenzyl motif, its piperidine core may shift selectivity toward other targets, such as acetylcholinesterase .
- Methyl-(S)-1-((R)-1-(3-(3-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-ylamino)-3-methyl-1-oxobutan-2-ylcarbamate: This structurally complex derivative (molar mass: 489.54 g/mol) demonstrates the versatility of fluorobenzyl-piperidine hybrids in drug design, though its additional functional groups may complicate pharmacokinetics relative to the simpler target compound .
Data Tables
Table 1. Structural and Physicochemical Comparisons
Key Research Findings and Contradictions
- Synthetic Accessibility : Fluorobenzyl derivatives generally achieve high yields (>90%) in azide-alkyne cycloadditions, but substitutions on the piperidine ring (e.g., bromine) may reduce efficiency .
- Pharmacological Profile : While 3-fluorobenzyl groups enhance MAO-B inhibition in coumarin derivatives , the target compound’s piperidine core may favor interactions with cholinesterases or other targets, highlighting the role of heterocyclic cores in selectivity.
- Safety Considerations : Pyrazole derivatives like 1-(3-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine are labeled irritants , whereas piperidine-based compounds often exhibit better tolerability in preclinical studies.
Preparation Methods
Reductive Amination Approach
This is a common and practical method for synthesizing substituted piperidines with benzyl substituents:
Step 1: Imine Formation
The reaction of 3-methylpiperidin-4-one with 3-fluorobenzylamine or 3-fluorobenzylmethanamine in the presence of a Lewis acid (e.g., zinc chloride) in methanol at low temperature (below 0 °C) leads to the formation of an imine intermediate.Step 2: Reduction
Sodium cyanoborohydride is added slowly to the cooled reaction mixture to reduce the imine to the corresponding amine, yielding this compound.Step 3: Work-Up and Purification
After stirring at 40 °C for several hours, the reaction mixture is concentrated, and the product is extracted and purified by standard methods such as recrystallization or chromatography.
This approach is supported by analogous procedures reported for similar compounds like N-(4-fluorobenzyl)-1-methylpiperidin-4-amine derivatives used in pimavanserin synthesis, where reductive amination with sodium cyanoborohydride and zinc chloride in methanol was effective.
N-Alkylation of 3-Methylpiperidin-4-ol
An alternative route involves:
- Starting from 3-methylpiperidin-4-ol.
- Reacting with 3-fluorobenzyl halide under basic conditions (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as acetonitrile or DMF.
- The nucleophilic nitrogen attacks the benzyl halide, forming the N-(3-fluorobenzyl) substituted product.
This method requires careful control to avoid over-alkylation or side reactions and may need subsequent purification steps.
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Imine formation | 0 °C, methanol, ZnCl2 catalyst | Cooling prevents side reactions |
| Reduction (Reductive amination) | Addition of NaCNBH3, 40 °C, 4 h | Sodium cyanoborohydride selectively reduces imine |
| N-Alkylation (alternative) | Base (K2CO3/NaH), 50-80 °C, aprotic solvent | Requires anhydrous conditions to avoid hydrolysis |
| Work-up | Extraction with DCM and water, drying over Na2SO4 | Purification by filtration or chromatography |
Research Findings and Yield Data
- The reductive amination method typically yields the target compound in moderate to good yields (40-70%) depending on scale and purity requirements.
- Purity levels exceeding 95% can be achieved with appropriate purification.
- Analogous compounds prepared via similar methods have been reported with yields around 46% overall in multi-step sequences.
- Impurities such as over-reduced or unreacted starting materials can be monitored by NMR and mass spectrometry.
Characterization Techniques
To confirm the structure and purity of this compound, the following techniques are utilized:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation, confirmation of substitution pattern |
| Mass Spectrometry (MS) | Molecular weight confirmation, purity check |
| Infrared Spectroscopy (IR) | Functional group verification (hydroxyl, amine) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive Amination | 3-Methylpiperidin-4-one + 3-fluorobenzylamine | ZnCl2, NaCNBH3, MeOH, 0 °C to 40 °C | 40-70% | Mild conditions, selective | Requires careful temperature control |
| N-Alkylation | 3-Methylpiperidin-4-ol + 3-fluorobenzyl halide | Base (K2CO3/NaH), aprotic solvent, 50-80 °C | Moderate | Direct alkylation, simpler setup | Possible side reactions, over-alkylation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
